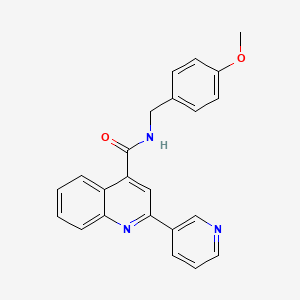

N-(4-methoxybenzyl)-2-pyridin-3-ylquinoline-4-carboxamide

Description

Properties

Molecular Formula |

C23H19N3O2 |

|---|---|

Molecular Weight |

369.4 g/mol |

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2-pyridin-3-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C23H19N3O2/c1-28-18-10-8-16(9-11-18)14-25-23(27)20-13-22(17-5-4-12-24-15-17)26-21-7-3-2-6-19(20)21/h2-13,15H,14H2,1H3,(H,25,27) |

InChI Key |

IXKZDIDCVMPQCL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-2-pyridin-3-ylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated quinoline compound in the presence of a palladium catalyst.

Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a nucleophilic substitution reaction, where a methoxybenzyl halide reacts with the amine group on the quinoline-pyridine intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-2-pyridin-3-ylquinoline-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Methoxybenzyl halides, nucleophiles (amines, thiols), polar aprotic solvents.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

N-(4-methoxybenzyl)-2-pyridin-3-ylquinoline-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2-pyridin-3-ylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Quinoline carboxamides are a well-studied class of compounds due to their versatility in medicinal chemistry. Below is a comparative analysis of structurally related compounds:

Key Differences and Research Findings

Replacement with chlorophenyl (as in ) further elevates logP (~4.1) but introduces risks of toxicity .

Heterocyclic Influence on Bioactivity: Pyridin-3-yl vs. pyridin-2-yl: The 3-yl position (target compound) facilitates stronger π-π stacking in kinase binding pockets, whereas 2-yl () may favor alternative binding modes . Quinoline vs. benzofuran cores: Quinoline’s planar structure enhances intercalation with DNA or enzyme active sites, while benzofuran’s fused ring system may limit conformational flexibility .

Synthetic Accessibility :

- The 4-methoxybenzyl group is synthetically straightforward to introduce via reductive amination or nucleophilic substitution, whereas chlorophenyl derivatives require halogenation steps that complicate scalability .

Biological Activity

N-(4-methoxybenzyl)-2-pyridin-3-ylquinoline-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article provides an overview of its biological activity, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N3O2, with a molecular weight of 355.4 g/mol. The compound features a quinoline core, which is known for its diverse biological activities, along with a pyridine and a methoxybenzyl substituent that enhance its interactions with biological targets.

This compound exhibits multiple mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity. This interaction can disrupt metabolic pathways critical for cell survival and proliferation.

- DNA Intercalation : Similar to other quinoline derivatives, it may intercalate into DNA strands, disrupting replication and transcription processes, which is particularly relevant in cancer therapy.

- Receptor Modulation : Initial studies suggest that it may modulate the activity of certain biological receptors, influencing cellular signaling pathways.

Anticancer Activity

This compound has garnered attention for its potential anticancer properties. Research indicates that compounds with similar structural features have demonstrated significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on human cancer cell lines using the MTT assay. The results indicated an IC50 value comparable to established anticancer agents, suggesting potent antitumor activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT116 (Colon) | 5.0 ± 0.5 |

| Harmine | HCT116 (Colon) | 2.40 ± 0.12 |

| Reference Compound | HepG2 (Liver) | 2.54 ± 0.82 |

These findings indicate that the compound exhibits promising anticancer effects and warrants further investigation into its therapeutic potential .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for antimicrobial activity against various pathogens. Preliminary studies suggest that it may inhibit bacterial growth through mechanisms involving enzyme inhibition and membrane disruption.

Comparative Analysis with Similar Compounds

The structural uniqueness of this compound lies in its combination of functional groups that enhance lipophilicity and biological interaction potential compared to simpler analogs.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Quinoline core + methoxy group | Anticancer, Antimicrobial |

| N-benzyl-N-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide | Similar quinoline structure | Anticancer |

| Quinazoline Derivatives | Varying substituents | Anticancer |

This table illustrates how the unique combination of the methoxybenzyl group with the quinoline core enhances the biological activity of this compound compared to other related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.